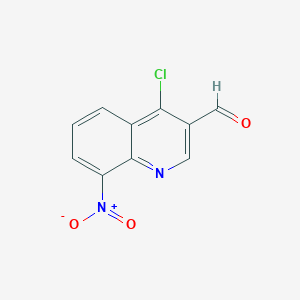
4-Chloro-8-nitroquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-nitroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 8th position, and an aldehyde group at the 3rd position of the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 4-Chloro-8-nitroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline, followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .
Analyse Des Réactions Chimiques
4-Chloro-8-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include aqueous ethanol as a green solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions include 4-amino-8-nitroquinoline-3-carbaldehyde and 4-chloro-8-aminoquinoline-3-carbaldehyde .
Applications De Recherche Scientifique
4-Chloro-8-nitroquinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-8-nitroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions .
Comparaison Avec Des Composés Similaires
4-Chloro-8-nitroquinoline-3-carbaldehyde can be compared with other similar compounds such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro group at the 2nd position.
8-Nitroquinoline-3-carbaldehyde: Lacks the chloro group at the 4th position.
4-Chloroquinoline-3-carbaldehyde: Lacks the nitro group at the 8th position
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H5ClN2O3 |
|---|---|
Poids moléculaire |
236.61 g/mol |
Nom IUPAC |
4-chloro-8-nitroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O3/c11-9-6(5-14)4-12-10-7(9)2-1-3-8(10)13(15)16/h1-5H |
Clé InChI |
XOTPGLGYBVOINP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


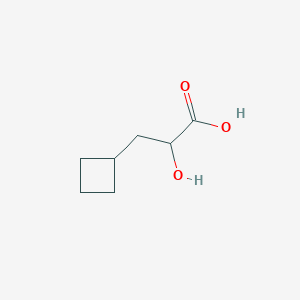
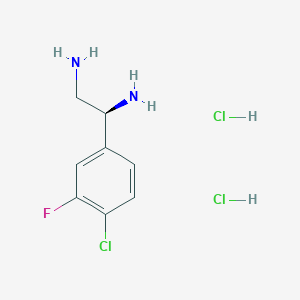
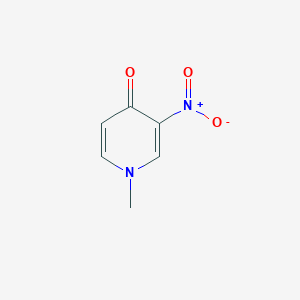
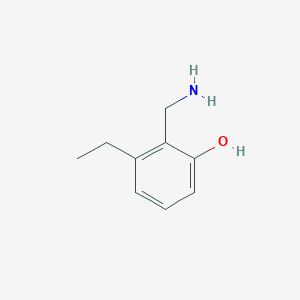
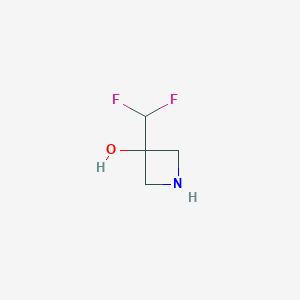
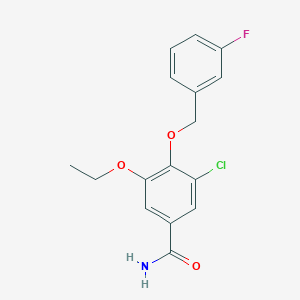
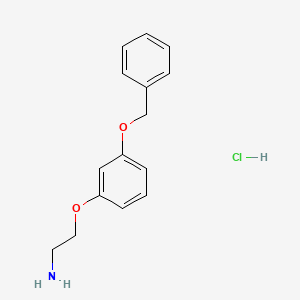
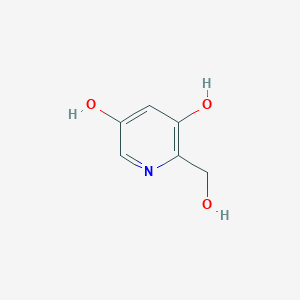
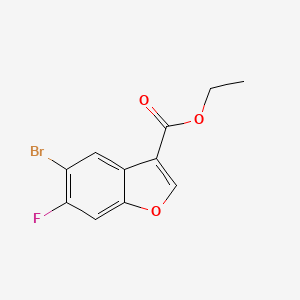
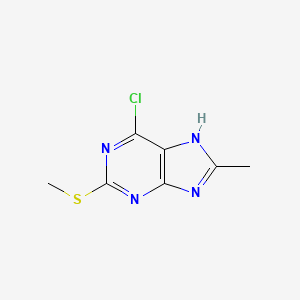

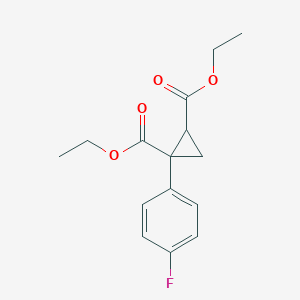
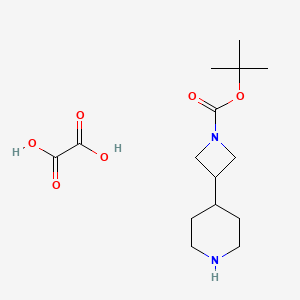
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
